REACTION_SMILES
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[CH3:11][OH:12].[CH3:13][CH2:14][N:15]([CH2:16][CH3:17])[CH2:18][CH3:19].[CH3:27][CH2:28][O:29][C:30]([CH3:31])=[O:32].[NH2:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1.[OH:20][C:21](=[O:22])[C:23]([F:24])([F:25])[F:26]>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1)[C:21](=[O:20])[C:23]([F:24])([F:25])[F:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(C(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(NC(=O)C(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |